In-Depth Technical Guide: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)
In-Depth Technical Guide: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)
Abstract This technical guide provides a comprehensive analysis of 2-phenyl-4H-1-benzopyran-4-ol (commonly known as flavan-4-ol ), a pivotal intermediate in flavonoid biosynthesis and synthetic medicinal chemistry. Unlike its oxidized counterparts (flavones) or hydroxylated analogs (flavan-3-ols like catechin), flavan-4-ol possesses a unique reactivity profile driven by the lability of the C4-hydroxyl group. This guide details its physicochemical properties, stereoselective synthesis, NMR-based structural elucidation, and reactivity, specifically focusing on its role as a precursor to condensed tannins (proanthocyanidins) via carbocationic intermediates.
Chemical Identity & Structural Significance[1][2][3][4][5]
Flavan-4-ol represents the reduced alcohol form of flavanone (2-phenylchroman-4-one). Its structure consists of a benzopyran (chroman) core substituted with a phenyl ring at position C2 and a hydroxyl group at position C4.
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IUPAC Name: 2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol[1]
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CAS Registry Number: 487-25-2 (General), 1481-98-7 (Specific isomers may vary)
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Molecular Formula: C₁₅H₁₄O₂
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Molecular Weight: 226.27 g/mol [2]
Stereochemical Isomerism
The biological and chemical behavior of flavan-4-ol is dictated by the relative stereochemistry of the C2-phenyl and C4-hydroxyl groups. The pyran ring adopts a half-chair (or sofa) conformation, with the bulky C2-phenyl group almost exclusively occupying the equatorial position to minimize steric strain.
| Isomer | Configuration (C2, C4) | Conformation (Ph, OH) | NMR Coupling ( |
| cis-Flavan-4-ol | (2R,4R) or (2S,4S) | Ph (eq), OH (ax) | Small (~2–3 Hz) |
| trans-Flavan-4-ol | (2R,4S) or (2S,4R) | Ph (eq), OH (eq) | Large (~10–12 Hz) |
Note on Nomenclature: In flavonoid chemistry, "cis" and "trans" refer to the relative orientation of the C2-phenyl and C4-hydroxyl groups. Because the C2-phenyl is equatorial, the cis isomer places the C4-hydroxyl in the axial position (1,4-cis relationship in a six-membered ring with one heteroatom).
Physicochemical Properties & Spectral Characterization[2][6][8][9]
Accurate identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy due to the distinct coupling constants arising from the ring conformation.
NMR Spectroscopy (Proton Assignments)
The coupling constant between the proton at C3 and the proton at C4 (
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cis-Isomer (Major Product of Reduction):
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H-4 Signal: Appears as a narrow multiplet or doublet of doublets.
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Coupling (
): Small (2.1 Hz). -
Reasoning: The H-4 proton is equatorial (quasi-equatorial). The dihedral angle with the axial H-3 proton is approx. 60°, leading to a small coupling constant according to the Karplus equation.
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trans-Isomer:
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H-4 Signal: Appears as a wide doublet of doublets or triplet-like structure.
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Coupling (
): Large (10–12 Hz). -
Reasoning: The H-4 proton is axial (quasi-axial). The dihedral angle with the axial H-3 proton is approx. 180°, resulting in a large vicinal coupling.
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Solubility & Stability
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Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM, CHCl₃). Sparingly soluble in water.
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Stability: The C4-hydroxyl group is benzylic and highly susceptible to acid-catalyzed elimination. Solutions in acidic media will rapidly dehydrate to form flav-2-ene or flav-3-ene , or polymerize.
Synthesis & Stereoselectivity
The standard synthesis involves the reduction of flavanone. The choice of reducing agent dictates the stereochemical outcome.
Protocol: Sodium Borohydride (NaBH₄) Reduction
This protocol favors the formation of the cis-flavan-4-ol isomer.
Reagents:
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Flavanone (2-phenylchroman-4-one)
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Sodium Borohydride (NaBH₄)[5]
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Methanol (MeOH)
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Ammonium Chloride (saturated aq.[6] solution)
Mechanism of Stereoselectivity:
The hydride ion (
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Conformation: Flavanone exists with the C2-phenyl group equatorial.
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Attack Trajectory: The hydride attacks from the equatorial face (the face cis to the phenyl group is sterically more accessible in this specific ring system compared to the axial face hindered by axial hydrogens).
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Result: Equatorial attack pushes the resulting hydroxyl group into the axial position.
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Product: cis-Flavan-4-ol (Ph-eq, OH-ax).
Figure 1: Stereoselective reduction of flavanone. The major pathway yields the cis-isomer due to the trajectory of hydride delivery.
Chemical Reactivity: The Carbocation Pathway
The defining chemical property of flavan-4-ol is the lability of the C4-OH group. Under acidic conditions, it generates a resonance-stabilized benzylic carbocation. This intermediate is the gateway to flavenes and condensed tannins .
Acid-Catalyzed Dehydration
In the presence of acid (e.g., HCl, AcOH), water is eliminated to form a double bond.
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Pathway A: Elimination of H-3 -> Flav-3-ene .
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Pathway B: Elimination of H-2 (less likely without specific substitution) -> Flav-2-ene .
Dimerization (Proanthocyanidin Formation)
The C4-carbocation is a "soft" electrophile. It reacts avidly with nucleophilic A-rings of other flavonoids (e.g., catechin or another flavan-4-ol) at the C8 or C6 position. This is the biomimetic route to phlobaphenes (red pigments) and condensed tannins.
Figure 2: Divergent reactivity of the flavan-4-ol carbocation intermediate leading to elimination or polymerization.[3]
Experimental Protocol: Synthesis of cis-Flavan-4-ol
Objective: Selective synthesis of cis-2-phenylchroman-4-ol.
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Preparation: Dissolve 2-phenylchroman-4-one (1.0 eq, e.g., 4.46 mmol) in anhydrous Methanol (10 mL).
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Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.0–2.0 eq) in small portions over 10 minutes.
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Note: Gas evolution (H₂) will occur. Ensure proper venting.
-
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1). The ketone spot should disappear.
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Quenching: Pour the reaction mixture into ice-cold saturated Ammonium Chloride (NH₄Cl) solution to quench excess hydride.
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Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.
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Drying: Wash with brine, dry over anhydrous MgSO₄ , and filter.
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Purification: Concentrate under reduced pressure. The crude white solid can be recrystallized from hexane/ethanol or purified via flash column chromatography.
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Validation: Obtain ¹H-NMR in CDCl₃. Look for the H-4 signal at ~5.18 ppm with a small coupling constant (
Hz) to confirm the cis isomer.
References
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Stereochemistry of Flavanone Reduction
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NMR Coupling Constants in Flavonoids
- Title: Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-Dihydroxyisoflavan-4-ol
- Source: ACS Public
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URL:
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General Flavonoid Properties
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Reactivity and Dehydr
- Title: Dehydration Reactions of Alcohols (Mechanistic parallels)
- Source: Chemistry LibreTexts
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URL:
Sources
- 1. Flavan-4-ol - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyflavan | C15H14O2 | CID 253959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FLAVAN-4-OL | 487-25-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemistry of sodium borohydride reduction of tryptophan synthase of Escherichia coli and its amino acid Schiff's bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
